molecular formula C21H33N5O5S B15338012 Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate

Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate

Cat. No.: B15338012
M. Wt: 467.6 g/mol
InChI Key: CSEKVLHDUHZHQN-UHFFFAOYSA-N
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Description

Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclopentyl ring, a piperidyl group, and a pyrimidinyl moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the piperidyl group, and the construction of the pyrimidinyl moiety. The reaction conditions typically require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.

Chemical Reactions Analysis

Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bond present in the acrylate moiety, leading to the formation of various addition products.

Scientific Research Applications

Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a ligand for studying receptor interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate can be compared with other similar compounds, such as:

    Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]propionate: This compound has a similar structure but with a propionate group instead of an acrylate group.

    Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]butyrate: This compound features a butyrate group, providing different chemical and biological properties.

Properties

Molecular Formula

C21H33N5O5S

Molecular Weight

467.6 g/mol

IUPAC Name

ethyl 3-[4-[(2-hydroxy-2-methylcyclopentyl)amino]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-5-yl]prop-2-enoate

InChI

InChI=1S/C21H33N5O5S/c1-4-31-18(27)8-7-15-14-22-20(23-16-9-12-26(13-10-16)32(3,29)30)25-19(15)24-17-6-5-11-21(17,2)28/h7-8,14,16-17,28H,4-6,9-13H2,1-3H3,(H2,22,23,24,25)

InChI Key

CSEKVLHDUHZHQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CN=C(N=C1NC2CCCC2(C)O)NC3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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